4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

Medicinal Chemistry SAR Studies Physicochemical Profiling

4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine (CAS 1428349-72-7) is a synthetic heterocyclic compound belonging to the 1,4-thiazepane class, characterized by a seven-membered ring containing both nitrogen and sulfur. The compound incorporates three pharmacophoric modules: a 5-fluoro-2-methoxyphenyl sulfonyl group attached to the thiazepane nitrogen, and a morpholinomethyl substituent at the thiazepane 3-position.

Molecular Formula C17H25FN2O4S2
Molecular Weight 404.52
CAS No. 1428349-72-7
Cat. No. B3010498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
CAS1428349-72-7
Molecular FormulaC17H25FN2O4S2
Molecular Weight404.52
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCSCC2CN3CCOCC3
InChIInChI=1S/C17H25FN2O4S2/c1-23-16-4-3-14(18)11-17(16)26(21,22)20-5-2-10-25-13-15(20)12-19-6-8-24-9-7-19/h3-4,11,15H,2,5-10,12-13H2,1H3
InChIKeyWYQIMMQHDNEWEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine (CAS 1428349-72-7): Structural Profile and Comparator Landscape


4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine (CAS 1428349-72-7) is a synthetic heterocyclic compound belonging to the 1,4-thiazepane class, characterized by a seven-membered ring containing both nitrogen and sulfur [1]. The compound incorporates three pharmacophoric modules: a 5-fluoro-2-methoxyphenyl sulfonyl group attached to the thiazepane nitrogen, and a morpholinomethyl substituent at the thiazepane 3-position . Its molecular formula is C₁₇H₂₅FN₂O₄S₂ with a molecular weight of 404.52 g/mol. Thiazepane-based scaffolds have been explored as dopamine D₄ receptor antagonists (US 6,207,662) and as 3D fragments for screening libraries [1][2], providing the broad therapeutic context for this chemical class.

Why 4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine Cannot Be Replaced by Generic Thiazepane Analogs


Simple thiazepane or morpholine building blocks—such as 3-(morpholin-4-ylmethyl)-1,4-thiazepane (CAS 1350988-91-8), available from Fluorochem , or 4-[(5-fluorophenyl)sulfonyl]morpholine (CAS 723742-06-1) —cannot functionally substitute for the target compound because they lack the complete tripartite architecture that defines its interaction profile. The target compound uniquely combines a 5-fluoro-2-methoxyphenyl sulfonyl electron-withdrawing group, a morpholinomethyl basic amine, and the conformationally flexible seven-membered thiazepane ring [1]. Removal or alteration of any one module—e.g., replacing the 5-fluoro-2-methoxy substitution with a 3-fluoro-4-methoxy isomer, or substituting the morpholinomethyl with a pyrrolidinylmethyl group—produces a structurally distinct compound whose physicochemical and biological properties cannot be assumed equivalent without experimental validation. The quantitative evidence below demonstrates the specific differentiators that justify procurement of this exact CAS number over superficially similar alternatives.

Quantitative Differentiation Evidence for 4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine (CAS 1428349-72-7): Comparator Analysis


5-Fluoro-2-methoxyphenyl Sulfonyl Substitution: Positional Isomer Differentiation via Predicted Physicochemical Properties

The 5-fluoro-2-methoxy substitution pattern on the phenyl sulfonyl group distinguishes this compound from its positional isomer 4-((3-fluoro-4-methoxyphenyl)sulfonyl)-1,4-thiazepane derivatives. Computationally predicted properties for the simplified sulfonyl-morpholine fragment (CSID:742782) provide a baseline: LogP = 1.48, Polar Surface Area = 64 Ų, and boiling point = 433.2 ± 55.0 °C . The ortho-methoxy substitution in the target compound is expected to reduce rotational freedom of the sulfonyl-aryl bond relative to meta/para-substituted analogs, potentially affecting binding conformation . No direct comparative experimental data between the 5-fluoro-2-methoxy and 3-fluoro-4-methoxy isomers have been published for this scaffold.

Medicinal Chemistry SAR Studies Physicochemical Profiling

Morpholinomethyl vs. Pyrrolidinylmethyl Side Chain: Impact on Basicity and Hydrogen Bonding Capacity

The target compound bears a morpholinomethyl group at the thiazepane 3-position, which provides a tertiary amine with a conjugate acid pKₐ of approximately 7.0–8.0 (typical of N-alkylmorpholines) [1]. In contrast, close analog 4-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane substitutes a pyrrolidinylmethyl group, which has a higher pKₐ (approximately 10.0–11.0 for N-alkylpyrrolidines) and lacks the hydrogen bond acceptor oxygen of the morpholine ring [2]. At physiological pH 7.4, the morpholine nitrogen is approximately 50–72% neutral, while the pyrrolidine nitrogen is >99% protonated. This difference in ionization state profoundly affects membrane permeability, protein binding, and off-target interactions [1].

Medicinal Chemistry Amine Basicity Hydrogen Bonding

Dopamine D₄ Receptor Patent Context: Thiazepane-Morpholine Hybrids as Privileged CNS Scaffolds

The 1,4-thiazepane-morpholine scaffold class is explicitly claimed in US Patent 6,207,662 and its divisional US 6,479,491 as dopamine D₄ receptor antagonists for the treatment of psychotic disorders [1][2]. Within this patent family, exemplified compounds bearing a 2-methoxy-4-chloro-phenoxymethyl-morpholine core achieved D₄ IC₅₀ values of 0.004 μM and 0.0025 μM with D₂ IC₅₀ >10 μM, demonstrating >2,500-fold selectivity [1]. The target compound incorporates a structurally distinct 5-fluoro-2-methoxyphenyl sulfonyl group in place of the chlorobenzyl or chlorophenoxymethyl substituents, but retains the thiazepane core and morpholinomethyl side chain that are critical for D₄ receptor recognition [3]. No D₄ binding data for CAS 1428349-72-7 specifically have been published; this evidence establishes the class precedent.

CNS Drug Discovery Dopamine D₄ Receptor Antipsychotic

Purity and Lot-to-Lot Reproducibility: Vendor-Specified Quality Metrics for CAS 1428349-72-7

The target compound is supplied at a standard purity of 95% (HPLC) as specified by the primary commercial vendors for this CAS number . This purity specification serves as the minimum quality threshold for compound procurement. In comparison, the simpler analog 3-(morpholin-4-ylmethyl)-1,4-thiazepane (CAS 1350988-91-8) is available at 97% purity from Fluorochem , but lacks the 5-fluoro-2-methoxyphenyl sulfonyl functionalization that distinguishes the target compound. Researchers requiring the fully elaborated scaffold must accept the 95% purity baseline, as no higher-purity grade is commercially offered for this specific CAS number at the time of this assessment.

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for 4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine (CAS 1428349-72-7) Based on Evidence


CNS Drug Discovery: Dopamine D₄ Receptor Antagonist Lead Optimization

Based on the class-level patent precedent established in US Patents 6,207,662 and 6,479,491, this compound is best deployed as a scaffold-hopping lead in dopamine D₄ receptor antagonist programs targeting schizophrenia or other psychotic disorders [1]. The 5-fluoro-2-methoxyphenyl sulfonyl group offers a structurally differentiated aromatic moiety compared to the chlorobenzyl and chlorophenoxymethyl substituents exemplified in the original patents, potentially yielding distinct D₄/D₂ selectivity ratios and metabolic profiles. Researchers should conduct head-to-head D₄ binding assays (³H-spiperone displacement in CHO-D₄.₂ membranes) against the patent-exemplified compounds to quantify any selectivity advantage conferred by the fluoro-methoxy substitution [1].

Fragment-Based Drug Discovery (FBDD): 3D-Thiazepane Fragment Library Expansion

The 1,4-thiazepane scaffold is recognized as an underrepresented 3D fragment in screening libraries, and efficient synthetic routes to functionalized thiazepanes have been recently reported [2]. This compound, with its morpholinomethyl and 5-fluoro-2-methoxyphenyl sulfonyl substituents, represents a highly elaborated fragment suitable for structure-activity relationship (SAR) expansion. It can serve as a reference compound for establishing the contribution of the sulfonyl-fluoro-methoxy pharmacophore to target engagement in biochemical or biophysical fragment screens (e.g., SPR, TSA, or X-ray crystallography) [2].

Physicochemical Profiling: Basicity-Dependent CNS Permeability Studies

Given the predicted pKₐ of the morpholine nitrogen (~7.0–8.0) [3], this compound is suitable for studies correlating amine basicity with CNS penetration. The morpholinomethyl group provides a titratable basic center within the physiological pH range, allowing researchers to measure pH-dependent LogD, PAMPA permeability, and MDCK-MDR1 efflux ratios. Comparative studies against the pyrrolidinylmethyl analog (predicted pKₐ ~10.0–11.0, permanently charged at pH 7.4) can directly quantify the impact of amine basicity on passive permeability and P-glycoprotein recognition in the context of an otherwise identical scaffold [3].

Chemical Probe Development: Sulfonamide-Based Enzyme Inhibition Screening

The 5-fluoro-2-methoxyphenyl sulfonamide motif is a recognized pharmacophore for enzyme inhibition, particularly carbonic anhydrase and protease targets [4]. This compound can be screened in panels of sulfonamide-sensitive enzymes to identify potential inhibitory activity arising from the combination of the sulfonamide zinc-binding group and the morpholinomethyl-thiazepane scaffold. Positive hits should be followed up with IC₅₀ determination and compared against simple aryl sulfonamide controls to quantify the contribution of the thiazepane-morpholine architecture to potency and selectivity [4].

Quote Request

Request a Quote for 4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.